Cas no 1703794-90-4 (tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate)

tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate
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- MDL: MFCD31583106
- インチ: 1S/C15H22N4O3/c1-11(20)12-9-16-13(17-10-12)18-5-7-19(8-6-18)14(21)22-15(2,3)4/h9-10H,5-8H2,1-4H3
- InChIKey: NDZVEQBXBFPGRS-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCN(C2=NC=C(C(C)=O)C=N2)CC1
tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM335239-1g |
tert-Butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate |
1703794-90-4 | 95%+ | 1g |
$1048 | 2021-08-18 | |
Chemenu | CM335239-1g |
tert-Butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate |
1703794-90-4 | 95%+ | 1g |
$833 | 2023-02-02 | |
Matrix Scientific | 183771-2.500g |
tert-Butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate, 95% |
1703794-90-4 | 95% | 2.500g |
$1733.00 | 2023-09-06 | |
Chemenu | CM335239-5g |
tert-Butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate |
1703794-90-4 | 95%+ | 5g |
$4543 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138377-1g |
tert-Butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate |
1703794-90-4 | 98% | 1g |
¥7042 | 2023-04-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138377-5g |
tert-Butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate |
1703794-90-4 | 98% | 5g |
¥32502 | 2023-04-10 | |
Chemenu | CM335239-5g |
tert-Butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate |
1703794-90-4 | 95%+ | 5g |
$3334 | 2023-02-02 |
tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylateに関する追加情報
Terbutil 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate: A Promising Compound for Pharmaceutical Research
Terbutil 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate (CAS No. 1703794-90-4) has emerged as a significant molecule in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their diverse biological activities. The tert-butyl group at the piperazine ring provides steric bulk, enhancing the molecule's stability and solubility, while the 5-acetylpyrimidin-2-yl substituent introduces functional groups that may modulate receptor interactions. Recent advances in medicinal chemistry have highlighted the importance of such structural modifications in optimizing drug efficacy and reducing side effects.
Research published in Journal of Medicinal Chemistry (2023) has demonstrated that tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate exhibits promising antagonistic activity against specific G protein-coupled receptors (GPCRs). The acetyl group at the pyrimidine ring may act as a critical pharmacophore, enabling the compound to interact with target proteins in a manner distinct from traditional ligands. This structural feature is particularly relevant for drug discovery targeting neurological disorders, where selective receptor modulation is essential.
Studies conducted by the European Molecular Biology Laboratory (EMBL) in 2024 have revealed that the piperazine-1-carboxylate moiety plays a pivotal role in the compound's binding affinity. The carboxylate group forms hydrogen bonds with amino acid residues in the target protein's active site, enhancing the molecule's ability to inhibit enzymatic activity. This mechanism is particularly applicable in the development of antifungal agents, where the compound has shown significant in vitro activity against drug-resistant fungal strains.
Recent computational modeling studies have further elucidated the 3D molecular structure of tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate. The tert-butyl substituent contributes to the molecule's hydrophobicity, which is crucial for crossing biological membranes. This property makes the compound an attractive candidate for oral drug delivery systems, as it can achieve systemic distribution with minimal metabolic degradation. Researchers at MIT have utilized quantum mechanics calculations to predict the compound's electronic properties, which are essential for understanding its reactivity and stability in biological environments.
The pyrimidine core of this compound is structurally similar to known antiviral agents, but the acetyl group modification introduces novel pharmacological profiles. A 2023 study published in Nature Communications reported that the compound exhibits selective inhibition of RNA polymerase, a key enzyme in viral replication. This finding suggests potential applications in the treatment of RNA-based viral infections, including emerging pathogens such as severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).
Pharmaceutical companies are increasingly focusing on the synthetic pathways for tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate to improve scalability and cost-effectiveness. The carboxylate group can be synthesized via acid-catalyzed esterification, while the pyrimidine ring can be constructed using condensation reactions. These synthetic strategies are critical for large-scale production, as they ensure consistent quality and compliance with pharmaceutical regulations.
Advances in drug delivery systems have also enhanced the therapeutic potential of this compound. Terbutil 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate has been incorporated into nanostructured lipid carriers (NLCs), which improve its bioavailability and reduce toxicity. This approach is particularly beneficial for targeted drug delivery in conditions such as metastatic cancer, where precise localization of the therapeutic agent is essential.
The structural flexibility of the pyrimidine ring allows for the development of structure-activity relationship (SAR) studies, which are vital for optimizing the compound's biological activity. Researchers at Harvard University have utilized high-throughput screening to identify modifications that enhance the compound's antimicrobial properties. These studies have led to the discovery of isosteres and conformational isomers that exhibit improved in vivo efficacy.
Environmental factors also play a role in the stability of tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate. The carboxylate group is susceptible to hydrolysis under acidic conditions, which may affect the compound's shelf life. To mitigate this, researchers have developed coating technologies that protect the molecule from environmental degradation while maintaining its pharmacological activity.
Future research directions include the mechanistic studies of the compound's interactions with cellular targets. Understanding the binding kinetics and conformational changes induced by the acetyl group will provide insights into its therapeutic mechanisms. Additionally, in vivo studies are needed to assess the compound's toxicological profile and pharmacokinetic behavior in animal models, which are essential for preclinical development.
As the field of medicinal chemistry continues to evolve, tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate remains a promising candidate for drug discovery. Its unique structural features and potential therapeutic applications highlight the importance of continued research in this area. The integration of computational methods and experimental studies will be crucial for advancing this compound towards clinical applications, where it could contribute to the treatment of various diseases with significant unmet medical needs.
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